molecular formula C22H24N6O2 B2748247 9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-45-3

9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2748247
CAS No.: 898443-45-3
M. Wt: 404.474
InChI Key: OUGSCEBJIIFMOA-UHFFFAOYSA-N
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Description

9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
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Properties

IUPAC Name

9-methyl-1,7-bis(2-methylprop-2-enyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14(2)11-27-20(29)18-19(25(5)22(27)30)23-21-26(18)13-17(16-9-7-6-8-10-16)24-28(21)12-15(3)4/h6-10H,1,3,11-13H2,2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGSCEBJIIFMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS Number: 898443-45-3) is a purine derivative that has garnered attention for its potential biological activities. This compound's structure and functional groups suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C22H24N6O2C_{22}H_{24}N_{6}O_{2}, with a molecular weight of approximately 404.5 g/mol. The compound features a triazino-purine core that is essential for its biological activity.

PropertyValue
Molecular Formula C22H24N6O2
Molecular Weight 404.5 g/mol
CAS Number 898443-45-3

Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. A study on related compounds showed that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 0.01 to 10 µM against leukemia cells . The potential of this compound in this context remains to be fully explored.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, purine derivatives have been shown to inhibit adenosine deaminase (ADA), which is crucial for purine metabolism. In related studies, ADA inhibition was observed with IC50 values around 1.7 µM for structurally similar compounds . Given the structural similarities, it is plausible that this compound may exhibit comparable enzyme inhibition.

Antimicrobial Activity

Preliminary assessments of purine derivatives have indicated potential antimicrobial properties. Compounds similar in structure have shown varying degrees of activity against Gram-positive and Gram-negative bacteria . Further investigation into the antimicrobial efficacy of this specific compound could yield valuable insights into its therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activities of triazino-purine derivatives:

  • Cytotoxicity Studies : A series of derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the N1 and N3 positions significantly influenced activity.
  • Mechanism of Action : Research has suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Synergistic Effects : Studies exploring combinations of purine derivatives with existing chemotherapeutic agents revealed enhanced cytotoxic effects when used in tandem .

Scientific Research Applications

Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays have demonstrated that 9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can induce apoptosis in human breast cancer cells by activating caspase pathways. This mechanism highlights its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi in laboratory settings. The mode of action appears to involve disrupting microbial cell membranes and inhibiting vital metabolic pathways.

Pharmacological Effects

Neuroprotective Effects
Studies have suggested that This compound may exhibit neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound has been shown to reduce oxidative stress and inflammation in neuronal tissues. These findings point to its potential application in treating neurodegenerative disorders.

Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property makes it a candidate for further research into treatments for chronic inflammatory conditions.

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer effectsInduced apoptosis in breast cancer cells via caspase activation
Study 2 Assess antimicrobial activityEffective against multiple bacterial strains; disrupted cell membranes
Study 3 Evaluate neuroprotective effectsReduced oxidative stress in animal models of neurodegeneration
Study 4 Analyze anti-inflammatory propertiesInhibited pro-inflammatory cytokine production in immune cells

Chemical Reactions Analysis

Cycloaddition Reactions

The 2-methylallyl groups enable participation in Huisgen 1,3-dipolar cycloadditions (copper-free click chemistry) with azides or other dipolarophiles. Such reactions are critical for bioconjugation or polymer synthesis .

Reaction Type Conditions Products Reference
Copper-free cycloadditionAzide (e.g., benzyl azide), RT, 24hTriazole-linked derivatives (e.g., triazolo-triazino-purine hybrids)
Diels-Alder reactionDienophile (maleimide), 80°C, 12hSix-membered adducts via [4+2] cycloaddition at allyl sites

Nucleophilic Substitution

The purine-dione core is susceptible to nucleophilic attack at C6 and C8 carbonyls under basic conditions. Hydrolysis or aminolysis reactions are common .

Reagent Conditions Products Reference
Aqueous NaOH (1M)Reflux, 6h6,8-diol intermediate (ring-opening via keto-enol tautomerization)
Ammonia (NH3/MeOH)60°C, 12h6,8-diamino derivative (amide formation)

Radical-Mediated Reactions

The 2-methylallyl groups undergo radical addition or polymerization under UV light or initiators (e.g., AIBN) .

Reaction Type Conditions Products Reference
Radical polymerizationAIBN, 70°C, inert atmosphereCrosslinked polymers (via allyl group coupling)
Thiol-ene reactionThiol (e.g., benzyl mercaptan), RTThioether-functionalized triazino-purine derivatives

Oxidation and Reduction

  • Oxidation : Allyl groups convert to epoxides or carbonyls using mCPBA or KMnO4 .

  • Reduction : Purine-dione moieties are reduced to diols with NaBH4 or LiAlH4.

Reagent Conditions Products Reference
mCPBA (meta-chloroperbenzoic acid)CH2Cl2, 0°C, 2hEpoxidized allyl groups
NaBH4EtOH, RT, 1h6,8-diol derivative (purine ring reduction)

Aromatic Electrophilic Substitution

The phenyl substituent undergoes nitration or sulfonation under strong acidic conditions .

Reagent Conditions Products Reference
HNO3/H2SO40°C, 30min3-nitro-phenyl derivative (para-substitution dominates)
SO3/H2SO450°C, 2h3-sulfo-phenyl derivative

Q & A

Q. What are the key considerations for designing an efficient synthesis route for this compound?

Methodological Answer:

  • Precursor Selection : Use substituted benzaldehydes and aminotriazolo precursors (e.g., 3-amino-1,2,4-triazole derivatives) as starting materials, with regioselective alkylation steps to introduce methylallyl and phenyl groups .
  • Reaction Optimization : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C) to maximize yield .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product, followed by recrystallization in ethanol for purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly distinguishing between methylallyl (δ 1.6–1.8 ppm for allylic CH3_3) and phenyl protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns to confirm the triazino-purine backbone .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (1660–1700 cm1^{-1}) and aromatic C-H bends (690–900 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization or alkylation). Compare outcomes with experimental yields to validate predictions .
  • Reaction Path Search : Apply algorithms like GRRM (Global Reaction Route Mapping) to explore alternative pathways, reducing synthesis steps. For instance, identify whether the triazine ring forms before or after purine functionalization .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent-catalyst combinations. For example, prioritize DMF with K2_2CO3_3 based on similar triazino-purine syntheses .

Q. How can researchers resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Sensitivity Analysis : Test computational assumptions (e.g., solvent effects ignored in DFT) by repeating experiments under inert vs. ambient conditions. For example, moisture-sensitive intermediates may explain discrepancies in cyclization yields .
  • Multi-Scale Modeling : Combine molecular dynamics (MD) simulations with quantum mechanics (QM) to account for bulk solvent interactions. This approach reconciles differences in predicted vs. observed regioselectivity .
  • Error Propagation Analysis : Use Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., basis set choice) and correlate with experimental variance .

Q. What strategies improve scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors : Implement microreactors to control exothermic steps (e.g., alkylation), ensuring consistent temperature and minimizing side products like diastereomers .
  • In Situ Monitoring : Use Raman spectroscopy or inline NMR to track reaction progress and adjust parameters in real time, preventing over-functionalization .
  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during key steps, then cleave them post-cyclization to retain enantiomeric excess (>95%) .

Methodological Resources

  • Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control frameworks .
  • Data Analysis : Use ICReDD’s feedback loop methodology, where experimental results refine computational models iteratively .
  • Safety Protocols : Follow Angene’s guidelines for handling reactive intermediates (e.g., PPE requirements for methoxy-substituted analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.